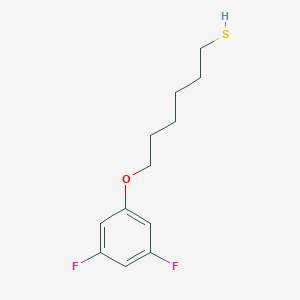

6-(3,5-Difluorophenoxy)hexane-1-thiol

Description

6-(3,5-Difluorophenoxy)hexane-1-thiol is a fluorinated thiol compound characterized by a hexane backbone with a 3,5-difluorophenoxy substituent at the sixth carbon and a terminal thiol (-SH) group.

Properties

IUPAC Name |

6-(3,5-difluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c13-10-7-11(14)9-12(8-10)15-5-3-1-2-4-6-16/h7-9,16H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGWOHMRRJSACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Isomers: 6-(2,6-Difluorophenoxy)hexane-1-thiol

The positional isomer 6-(2,6-Difluorophenoxy)hexane-1-thiol differs in the fluorine substituents’ placement on the phenoxy ring (2,6 vs. 3,5). This substitution alters steric and electronic properties:

- This may reduce reactivity in nucleophilic or coordination-driven applications .

- Electronic Effects: The 3,5-difluoro arrangement creates a symmetric electron-withdrawing environment, which could stabilize the phenoxy group’s resonance structures more effectively than the asymmetric 2,6 configuration.

Implications : The 3,5 isomer may exhibit enhanced oxidative stability, as suggested by lignin model studies (see Section 2.3), whereas the 2,6 isomer might face synthetic challenges due to steric constraints .

Heterocyclic Derivatives: 4-(2,6-Difluorophenoxy)pyrimidin-2-amine

A patent describes pyrimidine derivatives with a 2,6-difluorophenoxy group as HMRGX1 receptor potentiators for pain treatment . Although structurally distinct from the target compound, the shared difluorophenoxy moiety highlights the role of fluorine in enhancing metabolic stability and receptor binding. Key differences include:

- Functional Groups: The pyrimidine derivative’s heterocyclic core and amine group contrast with the thiol-terminated hexane chain of 6-(3,5-Difluorophenoxy)hexane-1-thiol.

- Applications : The pyrimidine derivative is optimized for biological activity, while the thiol compound’s reactivity suggests use in material functionalization or catalysis .

Lignin Model Compounds with 3,5-Difluorophenoxy Groups

Studies on lignin model compounds, such as 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), reveal that the 3,5-difluorophenoxyl group serves as a degradation marker. Under oxidative alkaline conditions, this group releases 3,5-difluorophenol (DFPh), indicating susceptibility to cleavage .

- Relevance to Target Compound: The 3,5-difluorophenoxy group in 6-(3,5-Difluorophenoxy)hexane-1-thiol may similarly degrade under oxidative environments, limiting its stability in applications requiring long-term durability .

Functional Group Variants: 6-(3,5-Difluorophenoxy)-1,1,1-trifluoro-hexan-2-one

This ketone derivative shares the 3,5-difluorophenoxy group but replaces the thiol with a trifluoromethyl ketone. Key comparisons include:

- Reactivity : The thiol group enables disulfide bond formation or metal coordination, while the ketone is more electrophilic, suitable for nucleophilic additions or as a synthetic intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.